molecular formula C12H16ClN3O B14155829 N-(4-Aminophenacyl)imidazole hydrochloride CAS No. 77234-69-6

N-(4-Aminophenacyl)imidazole hydrochloride

Cat. No.: B14155829
CAS No.: 77234-69-6
M. Wt: 253.73 g/mol
InChI Key: IVPFOZRRUAAUAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Aminophenacyl)imidazole hydrochloride is a chemical compound that belongs to the class of imidazoles Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminophenacyl)imidazole hydrochloride typically involves the reaction of 4-aminophenacyl bromide with imidazole in the presence of a base. The reaction is carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization from an appropriate solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminophenacyl)imidazole hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino group in the compound can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various N-substituted imidazole derivatives.

Scientific Research Applications

N-(4-Aminophenacyl)imidazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-Aminophenacyl)imidazole hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions in enzymes, affecting their catalytic activity. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Aminophenacyl)imidazole
  • N-(4-Aminophenacyl)benzimidazole
  • N-(4-Aminophenacyl)triazole

Uniqueness

N-(4-Aminophenacyl)imidazole hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino group at the 4-position of the phenacyl moiety enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various applications.

Properties

CAS No.

77234-69-6

Molecular Formula

C12H16ClN3O

Molecular Weight

253.73 g/mol

IUPAC Name

1-(4-aminophenyl)-2-(1H-imidazol-1-ium-1-yl)ethanone;methane;chloride

InChI

InChI=1S/C11H11N3O.CH4.ClH/c12-10-3-1-9(2-4-10)11(15)7-14-6-5-13-8-14;;/h1-6,8H,7,12H2;1H4;1H

InChI Key

IVPFOZRRUAAUAU-UHFFFAOYSA-N

Canonical SMILES

C.C1=CC(=CC=C1C(=O)C[NH+]2C=CN=C2)N.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.